methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate
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Overview
Description
Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate is an organic compound with the molecular formula C11H12ClNO3S It is a derivative of benzoic acid, featuring a chloro group, a dimethylcarbamoyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate typically involves the reaction of 3-chloro-4-mercaptobenzoic acid with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Products depend on the nucleophile used, such as amine or thiol derivatives.
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate is not well-documented. its functional groups suggest potential interactions with biological molecules. The chloro group can participate in nucleophilic substitution reactions, while the dimethylcarbamoyl group may interact with enzymes or proteins, potentially inhibiting their activity. The sulfanyl group can undergo oxidation, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-4-[(methylcarbamoyl)sulfanyl]benzoate
- Methyl 3-chloro-4-[(ethylcarbamoyl)sulfanyl]benzoate
- Methyl 3-chloro-4-[(propylcarbamoyl)sulfanyl]benzoate
Uniqueness
Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate is unique due to the presence of the dimethylcarbamoyl group, which can influence its reactivity and interactions with other molecules. This compound’s specific combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Properties
CAS No. |
353445-88-2 |
---|---|
Molecular Formula |
C11H12ClNO3S |
Molecular Weight |
273.7 |
Purity |
95 |
Origin of Product |
United States |
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